![molecular formula C12H14N4OS B5794894 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)
5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole, also known as CMPT, is a tetrazole derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its biological activity and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole is not fully understood, but it is believed to exert its effects through modulation of the GABAergic system. This compound has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA receptors and inhibiting the activity of glutamate receptors. This leads to an overall increase in inhibitory neurotransmission, which can result in anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect against oxidative stress. These effects suggest that this compound may have potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent biological activity at low concentrations, which makes it an attractive candidate for further study. Additionally, this compound has been reported to have good oral bioavailability and low toxicity in animal models, which makes it a promising candidate for further development.
One of the limitations of using this compound in lab experiments is the lack of clinical data. Although this compound has shown promising results in preclinical studies, its safety and efficacy in humans have not been established. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several future directions for research on 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole. One area of interest is the development of novel analogs with improved potency and selectivity. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the elucidation of the mechanism of action of this compound could lead to the development of new therapeutic targets for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole involves the reaction of 4-methoxyphenylhydrazine with cyclopropylmethylthiocyanate in the presence of sodium azide and copper(II) sulfate. The resulting product is then treated with sodium hydroxide to yield the final product, this compound. This synthesis method has been reported in the literature and has been used by various research groups to obtain pure this compound.
Applications De Recherche Scientifique
5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole has been studied for its potential as a therapeutic agent in various preclinical studies. It has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties in animal models. Additionally, this compound has been reported to have anti-inflammatory and antioxidant effects. These properties make this compound a promising candidate for the treatment of various neurological disorders, such as epilepsy, depression, anxiety, and chronic pain.
Propriétés
IUPAC Name |
5-(cyclopropylmethylsulfanyl)-1-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-17-11-6-4-10(5-7-11)16-12(13-14-15-16)18-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNALAKHDVQKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)
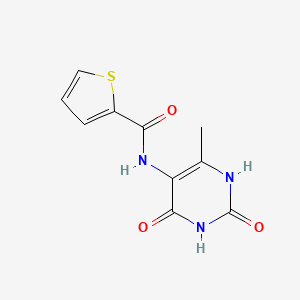
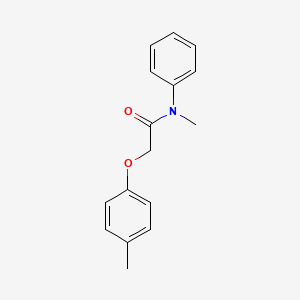

![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)

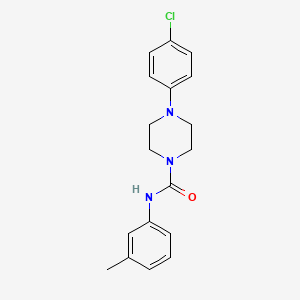
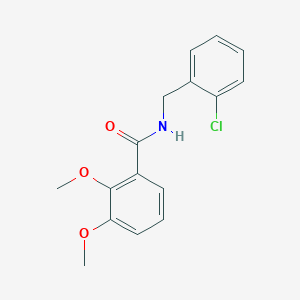
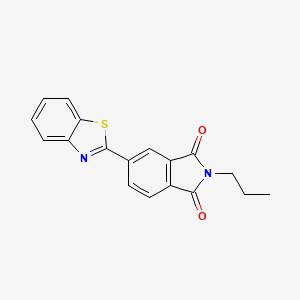
![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)
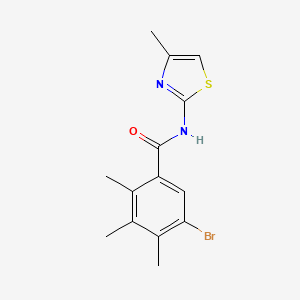
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
